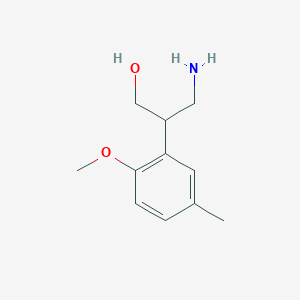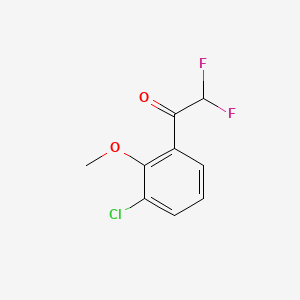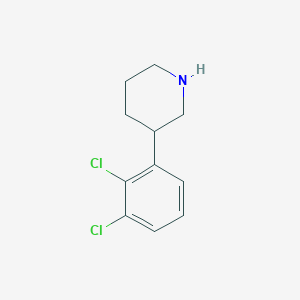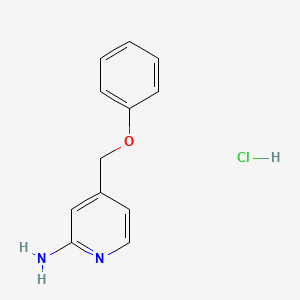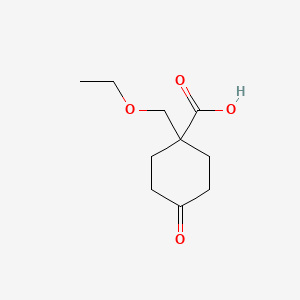
3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.6876 g/mol . This compound is characterized by the presence of a cyclobutyl group, a methylamino group, and a propanol group, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride typically involves the reaction of cyclobutyl ketone with methylamine under controlled conditions. The reaction is followed by the reduction of the resulting imine to form the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutyl ketone or aldehyde derivatives.
Reduction: Formation of secondary or tertiary amines and alcohols.
Substitution: Formation of various substituted amines or alcohols.
Aplicaciones Científicas De Investigación
3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutylamine: Similar structure but lacks the hydroxyl group.
2-(Methylamino)propan-1-ol: Similar structure but lacks the cyclobutyl group.
Cyclobutylmethanol: Similar structure but lacks the amino group.
Uniqueness
3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride is unique due to the presence of all three functional groups (cyclobutyl, methylamino, and hydroxyl), which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H18ClNO |
|---|---|
Peso molecular |
179.69 g/mol |
Nombre IUPAC |
3-cyclobutyl-2-(methylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-9-8(6-10)5-7-3-2-4-7;/h7-10H,2-6H2,1H3;1H |
Clave InChI |
JTVYHZHMGMPGHR-UHFFFAOYSA-N |
SMILES canónico |
CNC(CC1CCC1)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


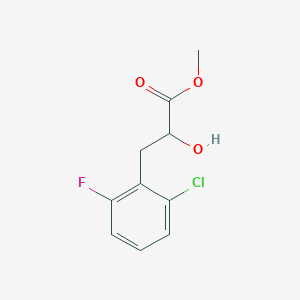
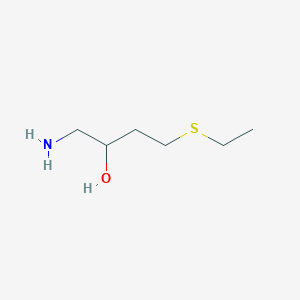

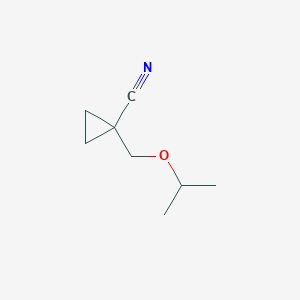
![cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate](/img/structure/B13608407.png)
